2-Amino-3-(2-fluorophenyl)propanamide
Description
2-Amino-3-(2-fluorophenyl)propanamide is a fluorinated aromatic propanamide derivative characterized by a 2-fluorophenyl group attached to the β-carbon of a propanamide backbone and an amino group at the α-position. The fluorine atom at the ortho position of the phenyl ring likely enhances metabolic stability and modulates electronic properties, influencing binding affinity in biological systems .
Properties
Molecular Formula |
C9H11FN2O |
|---|---|
Molecular Weight |
182.19 g/mol |
IUPAC Name |
2-amino-3-(2-fluorophenyl)propanamide |
InChI |
InChI=1S/C9H11FN2O/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H2,12,13) |
InChI Key |
OGZSTQYGLHHIOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)N)N)F |
Origin of Product |
United States |
Comparison with Similar Compounds
(a) 2-Amino-3-(4-hydroxyphenyl)propanamide (L-Tyrosinamide)
- Structure : Features a 4-hydroxyphenyl group instead of 2-fluorophenyl.
- Properties : The hydroxyl group increases polarity and hydrogen-bonding capacity, enhancing solubility in aqueous media compared to fluorinated analogs. This compound is a precursor in peptide synthesis and enzyme studies .
- Applications : Used in biochemical research for studying tyrosine-related pathways .
(b) 3-chloro-N-(2-fluorobenzyl)propanamide
(c) N-(2-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide (Ortho-fluorofentanyl)
- Structure : A fentanyl analog with a 2-fluorophenyl group and a piperidine moiety.
- Properties : The fluorine atom enhances lipophilicity and opioid receptor binding. Regulated under controlled substance laws due to psychoactive effects .
- Applications : Highlights the role of fluorination in modulating central nervous system activity .
Functional Group Modifications on the Propanamide Backbone
(a) 2-Amino-3-(1,2-thiazol-5-yl)propanamide
(b) 2-Amino-N-(4-(4-chlorophenyl)thiazol-2-yl)-5-(3-nitroguanidino)pentanamide
- Structure : Extends the propanamide backbone to a pentanamide with a nitro-guanidine group.
- Biological Activity : Reported activity values (e.g., 11, 6, 6 in unspecified assays) suggest enhanced potency compared to simpler propanamides, likely due to the nitro group’s electron-withdrawing effects .
Data Table: Key Properties of Selected Analogs
*Estimated properties based on structural analogs.
Research Findings and Implications
- Fluorination Effects : Ortho-fluorination in aryl propanamides improves metabolic stability and binding specificity, as seen in fluorofentanyl derivatives . However, excessive fluorination may reduce solubility, as observed in 3-chloro-N-(2-fluorobenzyl)propanamide .
- Biological Activity : Nitro and guanidine groups (e.g., in compounds) significantly enhance activity, suggesting that electron-deficient substituents optimize interaction with biological targets .
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